molecular formula C11H10BrNOS B15087470 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole

4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole

Cat. No.: B15087470
M. Wt: 284.17 g/mol
InChI Key: JGPKFBMKZGNTKX-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, and a methyl group on the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can be reduced to remove the bromo group or to modify the thiazole ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group, while oxidation reactions can produce aldehydes or acids.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and methoxy groups can enhance its binding affinity and specificity. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
  • 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol
  • 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine

Uniqueness

4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole is unique due to the specific combination of substituents on the phenyl and thiazole rings. The bromo group provides a site for further functionalization, while the methoxy group can influence the compound’s electronic properties. The methyl group on the thiazole ring can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C11H10BrNOS/c1-7-13-10(6-15-7)9-5-8(12)3-4-11(9)14-2/h3-6H,1-2H3

InChI Key

JGPKFBMKZGNTKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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